Decanoic anhydride

Description

Properties

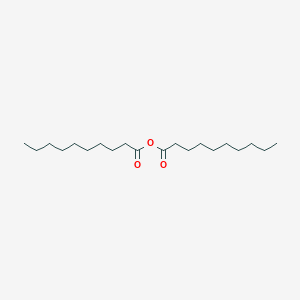

IUPAC Name |

decanoyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWWKYKIBSHDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174935 | |

| Record name | Decanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-76-0 | |

| Record name | Decanoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Decanoic Anhydride for Researchers

For Immediate Release

This technical guide provides an in-depth overview of decanoic anhydride, a valuable reagent for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in biological signaling pathways.

Core Properties of this compound

This compound, also known as capric anhydride, is a symmetrical anhydride derived from decanoic acid. It is a versatile reagent in organic synthesis, primarily utilized as an acylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2082-76-0 | [1][2][3][4] |

| Molecular Formula | C₂₀H₃₈O₃ | |

| Molecular Weight | 326.52 g/mol | |

| Appearance | White to light yellow solid or liquid | |

| Melting Point | 24-25 °C | |

| Boiling Point | 125-140 °C at 0.05 mmHg | |

| Density | 0.886 g/mL at 25 °C | |

| Solubility | Soluble in chloroform, diethyl ether, ethanol, and methanol. |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of symmetric anhydrides from carboxylic acids involves the use of a dehydrating agent. The following protocol is adapted from a general procedure for anhydride synthesis.

Materials:

-

Decanoic acid

-

Triphenylphosphine oxide (TPPO)

-

Oxalyl chloride

-

Acetonitrile (anhydrous)

-

Triethylamine

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet

Procedure:

-

To a three-neck flask containing acetonitrile (5 mL), add triphenylphosphine oxide (1.4 g, 5 mmol, 1 equiv).

-

Under a nitrogen atmosphere and with magnetic stirring, slowly add oxalyl chloride (0.55 mL, 6.5 mmol, 1.3 equiv) dropwise. A vigorous reaction will occur with the evolution of gas.

-

Stir the mixture for 10 minutes until a uniform and transparent solution is formed.

-

To this solution, add decanoic acid (1 equiv) followed by the dropwise addition of triethylamine (1 equiv).

-

Continue stirring at room temperature for 1 hour.

-

Upon completion, the reaction mixture can be worked up by extraction and purified by column chromatography or distillation under reduced pressure to yield this compound.

Acylation of Alcohols with this compound

This compound is an effective reagent for the acylation of alcohols to form decanoate esters. This reaction is fundamental in the synthesis of various organic molecules and prodrugs.

Materials:

-

Alcohol substrate

-

This compound

-

Dichloromethane (or other suitable solvent)

-

Triethylamine (or other base)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1.0 equiv) in dichloromethane.

-

Add triethylamine (1.5 equiv) to the solution.

-

Add this compound (1.2 equiv) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Role in Cellular Signaling and Drug Development

Fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein function, localization, and interaction with other cellular components. Decanoic acid, and by extension its anhydride as a decanoyl donor, is relevant in the study of these pathways.

Protein Fatty Acylation Signaling Pathway

The attachment of fatty acids like decanoic acid can influence the association of signaling proteins with cellular membranes, particularly lipid rafts. This localization is often crucial for the activation of downstream signaling cascades involved in cell growth, differentiation, and proliferation. Dysregulation of these pathways is implicated in various diseases, including cancer.

Applications in Drug Development

The use of anhydrides, including this compound, is being explored in drug delivery systems. Polyanhydrides are biodegradable polymers that can be formulated into nanoparticles or other drug delivery devices for the controlled release of therapeutic agents. Furthermore, the anhydride linkage can be used to create prodrugs of carboxylic acid-containing drugs, which can improve their pharmacokinetic properties and reduce side effects. For instance, creating an anhydride prodrug of a non-steroidal anti-inflammatory drug (NSAID) can mask the free carboxylic acid group, potentially reducing gastric irritation, and provide sustained release.

References

Synthesis of Decanoic Anhydride from Decanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of decanoic anhydride from its parent carboxylic acid, decanoic acid. This compound is a valuable reagent and intermediate in organic synthesis, particularly in the preparation of esters, amides, and in acylation reactions relevant to drug development and materials science. This document provides a comprehensive overview of common synthetic methodologies, detailed experimental protocols, and key characterization data.

Introduction

This compound, a symmetrical acid anhydride derived from decanoic acid, serves as an effective acylating agent. Its reactivity is comparable to that of acyl chlorides but with the advantage of producing the less corrosive decanoic acid as a byproduct instead of hydrochloric acid. The synthesis of this compound primarily involves the dehydration of decanoic acid or the reaction of a decanoic acid derivative with a suitable coupling agent. This guide will focus on the most prevalent and practical laboratory-scale synthetic routes.

Synthetic Methodologies

Several methods have been established for the synthesis of carboxylic anhydrides, which are applicable to the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and available reagents. The primary methods include:

-

Dehydration using a coupling agent: Dicyclohexylcarbodiimide (DCC) is a widely used reagent for the dehydration of carboxylic acids to form anhydrides under mild conditions.

-

Reaction with another acid anhydride: Acetic anhydride can be used to convert higher carboxylic acids to their corresponding anhydrides.

-

Two-step synthesis via decanoyl chloride: This method involves the initial conversion of decanoic acid to the more reactive decanoyl chloride, which is then reacted with a decanoate salt.

Experimental Protocols

Method 1: Synthesis using Dicyclohexylcarbodiimide (DCC)

This method provides high yields under mild, room temperature conditions.[1] The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.

Reaction Scheme:

2 CH₃(CH₂)₈COOH + C₁₃H₂₂N₂ → [CH₃(CH₂)₈CO]₂O + C₁₃H₂₄N₂O

(Decanoic Acid + DCC → this compound + DCU)

Protocol:

-

In a round-bottom flask, dissolve two molar equivalents of decanoic acid in a dry, aprotic solvent such as carbon tetrachloride or dichloromethane.

-

To this solution, add one molar equivalent of dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.

-

Remove the precipitated DCU by filtration.

-

Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Expected Yield: Yields for the synthesis of long-chain fatty acid anhydrides using this method are reported to be in the range of 87-94%.[1]

Method 2: Synthesis using Acetic Anhydride

This method utilizes the readily available and inexpensive acetic anhydride. The reaction is typically driven to completion by removing the acetic acid byproduct.[2]

Reaction Scheme:

2 CH₃(CH₂)₈COOH + (CH₃CO)₂O ⇌ [CH₃(CH₂)₈CO]₂O + 2 CH₃COOH

(Decanoic Acid + Acetic Anhydride ⇌ this compound + Acetic Acid)

Protocol:

-

Combine decanoic acid and a molar excess of acetic anhydride in a reaction vessel equipped with a distillation apparatus. The molar ratio of acetic anhydride to decanoic acid can range from 0.5 to 3.[3]

-

Heat the mixture to a temperature between 100°C and 160°C.[3]

-

Continuously remove the acetic acid byproduct by distillation, which will drive the equilibrium towards the formation of this compound. This can be facilitated by applying a vacuum.

-

After the removal of acetic acid is complete, the excess acetic anhydride is removed by distillation, often under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation or thin-film evaporation to remove any remaining fatty acids and mixed anhydrides.

Method 3: Two-Step Synthesis via Decanoyl Chloride

This is a classic and reliable method for preparing symmetrical anhydrides. It involves the initial formation of the highly reactive decanoyl chloride.

Step 1: Synthesis of Decanoyl Chloride

Reaction Scheme:

CH₃(CH₂)₈COOH + (COCl)₂ → CH₃(CH₂)₈COCl + CO + CO₂ + HCl

(Decanoic Acid + Oxalyl Chloride → Decanoyl Chloride)

Protocol:

-

In a flask cooled to 0°C, dissolve decanoic acid (e.g., 1.59 mmol) in anhydrous dichloromethane (DCM).

-

Slowly add oxalyl chloride (e.g., 4 molar equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops) to the solution.

-

Allow the mixture to warm to room temperature and stir for approximately 4 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude decanoyl chloride, which can often be used in the next step without further purification. A 100% yield is reported for this step.

Step 2: Synthesis of this compound

Reaction Scheme:

CH₃(CH₂)₈COCl + CH₃(CH₂)₈COONa → [CH₃(CH₂)₈CO]₂O + NaCl

(Decanoyl Chloride + Sodium Decanoate → this compound + Sodium Chloride)

Protocol:

-

Prepare sodium decanoate by reacting decanoic acid with one equivalent of sodium hydroxide.

-

In a separate flask, dissolve the decanoyl chloride from Step 1 in a dry, aprotic solvent.

-

Add one molar equivalent of the prepared sodium decanoate to the decanoyl chloride solution.

-

Stir the reaction mixture at room temperature.

-

The byproduct, sodium chloride, will precipitate from the solution.

-

Remove the sodium chloride by filtration.

-

Wash the filtrate with water to remove any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₃ | |

| Molecular Weight | 326.52 g/mol | |

| Appearance | Colorless to light yellow low melting solid | |

| Melting Point | 24 °C | |

| Boiling Point | 125-140 °C at 0.05 mmHg | |

| Flash Point | 113 °C | |

| Solubility | Soluble in chloroform | |

| Storage | 2°C - 8°C, under inert gas (Nitrogen) |

Spectroscopic Data

| Technique | Key Peaks/Shifts |

| ¹H NMR | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. |

| IR Spectroscopy | Characteristic strong C=O stretching vibrations for an anhydride (typically two bands around 1810 cm⁻¹ and 1750 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the synthesis of this compound using DCC.

Caption: Two-step workflow for this compound synthesis via decanoyl chloride.

References

Decanoic Anhydride: A Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for decanoic anhydride. The information is intended to supplement standard Safety Data Sheets (SDS) and provide a deeper understanding for professionals working with this chemical in a research and development setting. All quantitative data has been summarized into tables for clarity and ease of comparison. Additionally, a logical workflow for the safe handling of this compound is presented visually.

Chemical and Physical Properties

This compound, also known as capric anhydride, is a fatty acid anhydride used in various chemical syntheses.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈O₃ | [2] |

| Molecular Weight | 326.5 g/mol | [2] |

| CAS Number | 2082-76-0 | [2] |

| Appearance | White solid or colorless to light yellow liquid | [3] |

| Melting Point | 24-25 °C (lit.) | |

| Boiling Point | 125-140 °C / 0.05 mmHg (lit.) | |

| Density | 0.886 g/mL at 25 °C (lit.) | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in chloroform. Insoluble in water. |

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance. Direct contact can cause severe skin burns and serious eye damage. It is crucial to understand the associated hazards to implement appropriate safety measures.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | Danger | H314: Causes severe skin burns and eye damage. | |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage. |

Source:

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.

Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield. | |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact. | |

| Respiratory Protection | If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. |

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and ensuring the stability of this compound.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, vapor, mist, or gas.

-

Keep the container tightly closed when not in use.

-

Prevent contact with water and moisture, as it is moisture-sensitive.

-

Use only in a chemical fume hood.

-

Contaminated clothing should be removed and washed before reuse; contaminated shoes should be discarded.

Storage

-

Store in a cool, dry place away from incompatible materials.

-

Keep containers tightly closed in a well-ventilated area.

-

Store in a designated corrosives area.

First Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention. | |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | |

| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Seek immediate medical attention. |

Fire Fighting Measures

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide. Do not use water directly on the container as it can react.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Ventilation: Ensure adequate ventilation in the area of the spill.

-

Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.2.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Disposal Considerations

Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This guide is intended for informational purposes only and does not supersede any official Safety Data Sheet or institutional safety protocols. Always consult the most current SDS for this compound from your supplier before use.

References

Navigating the Solubility Landscape of Decanoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoic anhydride, a long-chain carboxylic anhydride, presents a unique set of physicochemical properties that are of significant interest in various fields, including organic synthesis and drug delivery. Its solubility in common organic solvents is a critical parameter for its application, influencing reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data. Recognizing the limited quantitative solubility data in publicly accessible literature, this document furnishes a detailed experimental protocol for the determination of solubility via the isothermal shake-flask method. Furthermore, it elucidates the key factors governing the dissolution of this compound through a logical relationship diagram and a visual representation of the experimental workflow.

Introduction

This compound [(CH₃(CH₂)₈CO)₂O] is a reactive organic compound utilized in the synthesis of various esters and amides, and as a cross-linking agent. Its long aliphatic chains render it largely nonpolar, a characteristic that dictates its solubility profile in different media. Understanding this profile is paramount for optimizing its use in chemical reactions, where the solvent can influence reaction rates and yields, and in pharmaceutical sciences, where it may be employed in the synthesis of active pharmaceutical ingredients (APIs) or as a component in drug delivery systems.

Solubility of this compound: A Qualitative Overview

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, with its two long, nonpolar decanoyl chains and a polar anhydride functional group, exhibits a nuanced solubility behavior.

The available literature provides the following qualitative and semi-quantitative solubility information for this compound:

| Solvent Class | Solvent | Solubility | Citation |

| Halogenated | Chloroform | Soluble (100 mg/mL) | [1][2][3][4][5] |

| Ethers | Diethyl Ether | Soluble | |

| Alcohols | Ethanol | Soluble (1 g/10 mL) | |

| Methanol | Soluble | ||

| Alcohol (general) | Soluble (with decomposition) | ||

| Aqueous | Water | Sparingly soluble (reacts) |

It is important to note that anhydrides can react with protic solvents like alcohols and water, leading to the formation of esters and carboxylic acids, respectively. This reactivity should be considered when selecting solvents for applications where the integrity of the anhydride is crucial.

Experimental Protocol for Determining the Solubility of this compound

To address the gap in quantitative solubility data, the following detailed protocol for the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid, is provided. This method is followed by gravimetric analysis for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Evaporating dishes

-

Drying oven

Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). b. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute remains constant.

-

Sample Collection and Filtration: a. After the equilibration period, allow the vials to stand undisturbed in the shaker bath at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. c. Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining undissolved microparticles.

-

Gravimetric Analysis: a. Tare a pre-weighed evaporating dish on an analytical balance. b. Accurately transfer a known volume of the clear filtrate into the evaporating dish. c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be below the boiling point of this compound and the flash point of the solvent should be considered for safety. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation. d. Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature. e. Weigh the evaporating dish containing the dried this compound residue. f. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the tare weight of the evaporating dish from the final constant weight. b. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Visualizing Key Concepts

To further aid in the understanding of the solubility of this compound, the following diagrams, created using the DOT language, illustrate the experimental workflow and the interplay of factors influencing solubility.

Discussion of Factors Influencing Solubility

The solubility of this compound is a result of the complex interplay between the properties of the solute, the solvent, and the surrounding environment, as depicted in Figure 2.

-

Solute Properties: The this compound molecule possesses a dual nature. The two long, nonpolar decanoyl chains contribute to its solubility in nonpolar solvents like alkanes and aromatic hydrocarbons. Conversely, the central anhydride group is polar and can engage in dipole-dipole interactions, which would favor solubility in more polar solvents. The energy required to overcome the crystal lattice forces of the solid anhydride also plays a crucial role; a higher lattice energy will generally lead to lower solubility.

-

Solvent Properties: The polarity of the solvent is a primary determinant of its ability to dissolve this compound. Nonpolar solvents will readily interact with the alkyl chains, while polar aprotic solvents (e.g., ketones, esters) can interact with the polar anhydride group. Protic solvents, such as alcohols, can also dissolve this compound, but the potential for reaction (alcoholysis) must be considered. The size and shape of the solvent molecules can also influence solubility by affecting their ability to surround the solute molecules.

-

Environmental Factors: Temperature has a significant impact on the solubility of solids in liquids. For most systems, including likely that of this compound, solubility increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to break the solute-solute and solvent-solvent interactions. Pressure generally has a negligible effect on the solubility of solids in liquids.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains scarce in the published literature, this technical guide provides a foundational understanding of its solubility characteristics. The qualitative data presented, combined with the detailed experimental protocol for the isothermal shake-flask method, empowers researchers to determine the precise solubility of this compound in their solvents of interest. The provided diagrams offer a clear visual representation of both the practical experimental workflow and the theoretical factors governing solubility. A systematic determination of the solubility of this compound and its analogs across a range of solvents and temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Decanoic Anhydride: A Technical Profile of its Physical State and Melting Point

For Immediate Release

This technical guide provides an in-depth analysis of the physical state and melting point of decanoic anhydride, a chemical compound of significant interest to researchers and professionals in drug development and materials science. This document outlines the key physical properties, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such compounds.

Core Physical Properties of this compound

This compound, at ambient temperature, exists as a solid. It is often described as a white or colorless to light yellow substance that can appear as a powder, lump, or a low-melting solid.[1][2][3] Its key quantitative physical property, the melting point, is summarized in the table below.

| Physical Property | Value | Citations |

| Melting Point | 24-25 °C | [1][2] |

| Melting Point | 24.7 °C |

Experimental Protocols for Physical State and Melting Point Determination

Accurate determination of the physical state and melting point is fundamental for the characterization and quality control of chemical substances. The following sections detail the standard methodologies for these assessments.

Determination of Physical State

The physical state of a substance at a given temperature is determined through direct visual observation.

Objective: To determine if a substance is a solid, liquid, or gas at ambient temperature and pressure.

Apparatus:

-

Spatula

-

Watch glass or other suitable container

-

Controlled environment (laboratory bench at ambient temperature)

Procedure:

-

Place a small, representative sample of the substance onto a clean, dry watch glass using a spatula.

-

Observe the sample against a contrasting background.

-

Note the macroscopic properties of the substance. A solid will retain its shape, a liquid will take the shape of its container, and a gas will be evident by its diffusion into the surrounding atmosphere (though for this compound, this is not expected).

-

Record the physical form (e.g., crystalline solid, powder, waxy solid) and color of the substance.

Determination of Melting Point via the Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Objective: To determine the temperature range over which a solid substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital apparatus)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-3 mm for accurate results.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point. Heat at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the substance.

-

Replicate Measurements: For accuracy, it is advisable to conduct at least two more careful determinations with fresh samples.

Workflow for Physical Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for Physical Characterization of a Solid Compound.

References

A Technical Guide to High-Purity Decanoic Anhydride for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, analytical methodologies, and applications of high-purity decanoic anhydride in scientific research and pharmaceutical development.

This compound (CAS No. 2082-76-0), also known as capric anhydride, is a versatile reagent and building block in organic synthesis. Its high reactivity makes it particularly useful in acylation reactions, where it introduces a decanoyl group into various molecules. In the realms of biomedical research and drug development, the purity of this compound is paramount, as contaminants can lead to unwanted side reactions, inaccurate experimental results, and potential toxicity in therapeutic applications. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed analytical protocols for quality assessment, and a look into its applications, particularly in the synthesis of bioactive molecules and drug delivery systems.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at various purity levels suitable for research and pharmaceutical applications. The selection of a supplier often depends on the required purity, available documentation (e.g., Certificate of Analysis), and the scale of the project. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Number (Example) | Purity Specification | Analytical Method |

| Sigma-Aldrich (MilliporeSigma) | 284688 | 96% | Not specified on product page |

| ≥98.0% (GC) | Gas Chromatography | ||

| TCI America | C0020 | >98.0% (GC) | Gas Chromatography |

| Biosynth | CAA08276 | Not specified | Not specified |

| BOC Sciences | Not specified | Not specified | Not specified |

| American Custom Chemicals Corporation | Not specified | 95.00% | Not specified |

| AK Scientific | Not specified | Not specified | Not specified |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, which are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₃ | [1] |

| Molecular Weight | 326.52 g/mol | [1] |

| Melting Point | 24-25 °C (lit.) | [2] |

| Boiling Point | 125-140 °C at 0.05 mmHg (lit.) | |

| Density | 0.886 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.44 (lit.) | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in chloroform, diethyl ether, ethanol, and methanol. | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen) |

Experimental Protocols for Quality Assessment

Ensuring the purity of this compound is crucial for its effective use. The most common impurity is decanoic acid, resulting from hydrolysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method allows for the separation and quantification of this compound and volatile impurities.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in an anhydrous aprotic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify this compound and any impurities by their retention times and mass spectra. Quantify the purity by the relative peak area percentage. The presence of decanoic acid (a likely impurity) should be monitored; however, it may dehydrate to the anhydride in the hot GC inlet, potentially leading to an underestimation of this impurity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC can be used to determine the purity of this compound and quantify non-volatile impurities, including the corresponding dicarboxylic acid.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid. A typical starting condition could be 80:20 acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: Determine the purity of the this compound by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

High-purity this compound is a key reagent in several areas of pharmaceutical and biomedical research.

Synthesis of Acyl-Ghrelin

Ghrelin is a peptide hormone that plays a crucial role in appetite stimulation and growth hormone release. Its biological activity is dependent on the acylation of a serine residue, most commonly with an octanoyl or decanoyl group. High-purity this compound can be used as the acylating agent in the chemical synthesis of decanoyl-ghrelin, a vital tool for studying its physiological and pathological roles.

Caption: Enzymatic vs. Chemical Synthesis of Decanoyl-Ghrelin.

Development of Polyanhydride-Based Drug Delivery Systems

Polyanhydrides are a class of biodegradable polymers used for the controlled release of drugs. The anhydride bonds in the polymer backbone are hydrolytically labile, leading to surface erosion and a predictable drug release profile. This compound can be used to synthesize hydrophobic polyanhydrides. The incorporation of decanoic acid into the polymer backbone can modulate the polymer's properties, such as its degradation rate and drug release kinetics.

Caption: Workflow for Polyanhydride-Based Drug Delivery System Development.

Role in Fatty Acid Signaling Research

Decanoic acid, the hydrolysis product of this compound, is a medium-chain fatty acid (MCFA) that has been shown to be involved in various signaling pathways. For instance, decanoic acid can act as a direct ligand for the peroxisome proliferator-activated receptor-gamma (PPARG), a key regulator of fatty acid storage and glucose metabolism. It has also been shown to inhibit androgen biosynthesis, suggesting a potential therapeutic role in conditions like polycystic ovary syndrome (PCOS). High-purity this compound can serve as a precursor for generating decanoic acid in situ for cellular and in vivo studies, or for the synthesis of decanoic acid derivatives to probe these signaling pathways.

Caption: Key Signaling Roles of Decanoic Acid.

Conclusion

High-purity this compound is an indispensable reagent for researchers and professionals in drug development. A clear understanding of the available commercial sources, robust analytical methods for quality control, and its diverse applications is essential for successful research outcomes. The methodologies and application insights provided in this guide aim to equip scientists with the necessary knowledge to effectively source, validate, and utilize high-purity this compound in their work, ultimately contributing to advancements in medicine and biology.

References

An In-depth Technical Guide to the Stability and Storage of Decanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Decanoic anhydride, a reactive acylating agent, is a crucial reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its efficacy, however, is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, ensuring its integrity and performance in research and development settings.

Chemical Stability and Degradation Pathways

This compound's stability is primarily influenced by its susceptibility to hydrolysis and reaction with other nucleophiles. Understanding these degradation pathways is critical for its proper handling and use.

Hydrolysis

The primary degradation pathway for this compound is hydrolysis, where it reacts with water to form two equivalents of decanoic acid. This reaction is autocatalytic, meaning the decanoic acid product can catalyze further hydrolysis.[1] The presence of moisture is, therefore, highly detrimental to the stability of this compound.

The rate of hydrolysis is dependent on factors such as water concentration, temperature, and pH. While specific kinetic data for the hydrolysis of this compound is not extensively published, studies on other aliphatic anhydrides indicate that the reaction is significantly accelerated by both acidic and basic conditions.

Logical Relationship: Hydrolysis of this compound

Caption: Hydrolysis of this compound to decanoic acid.

Reaction with Nucleophiles

As a reactive anhydride, this compound will readily react with other nucleophiles besides water. These reactions, while often desired for synthesis, represent degradation pathways if unintended.

-

Alcohols: React to form an ester and decanoic acid.

-

Amines: React to form an amide and decanoic acid.

These reactions underscore the importance of storing this compound away from reactive solvents and reagents.

Recommended Storage Conditions

To maintain the purity and reactivity of this compound, strict adherence to proper storage conditions is essential. The following table summarizes the recommended storage parameters based on information from safety data sheets and supplier guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture. |

| Container | Tightly sealed, opaque glass or compatible plastic | Protects from moisture and light. |

| Environment | Cool, dry, well-ventilated area | Prevents condensation and ensures a stable environment. |

| Incompatibilities | Water, strong oxidizing agents, strong bases, alcohols, amines, and metals | Prevents hazardous reactions and degradation of the product. |

Material Compatibility

The choice of container and handling equipment material is crucial to prevent contamination and degradation of this compound.

| Material | Compatibility | Notes |

| Glass (Borosilicate) | Excellent | Inert and does not react with the anhydride. |

| Stainless Steel (304, 316) | Good | Generally compatible, but testing under specific conditions is recommended.[2] |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and suitable for seals and liners. |

| Polypropylene, Polyethylene | Good | Can be suitable for short-term storage and handling, but testing for leachables and extractables is advised for long-term storage, especially in drug development applications. |

Note: The compatibility data for stainless steel is inferred from data for acetic anhydride, a similar, though more reactive, aliphatic anhydride. It is always recommended to perform specific compatibility testing for critical applications.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires analytical methods capable of separating the intact anhydride from its degradation products, primarily decanoic acid.

Stability-Indicating HPLC-UV Method (Conceptual Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection can be developed to quantify this compound and its primary degradant, decanoic acid. Since this compound itself lacks a strong chromophore for UV detection, derivatization may be necessary for sensitive quantification. However, the anhydride bond can sometimes be detected at low UV wavelengths.

Experimental Workflow: HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

-

Forced Degradation: Subject samples of this compound to stress conditions (e.g., acid, base, heat, oxidation, and light) to generate degradation products.[3][4]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) can be used to achieve separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) may be feasible.

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

GC-MS is a powerful tool for identifying volatile degradation products. To analyze this compound and decanoic acid by GC, derivatization to more volatile esters (e.g., methyl esters) is typically required.

Methodology:

-

Sample Preparation: Treat the sample with a derivatizing agent (e.g., diazomethane or BF3/methanol) to convert decanoic acid to its methyl ester.

-

GC Separation: Use a non-polar or medium-polarity capillary column to separate the components.

-

MS Detection: Identify the components based on their mass spectra and retention times. The NIST library can be a valuable resource for spectral matching.[5]

Titrimetric Analysis of Hydrolysis

A simple method to monitor the hydrolysis of this compound is to titrate the decanoic acid formed with a standardized base.

Methodology:

-

Reaction Setup: Incubate a known amount of this compound in an aqueous or mixed aqueous/organic solvent system at a controlled temperature.

-

Sampling: At various time points, withdraw an aliquot of the reaction mixture.

-

Titration: Titrate the aliquot with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the amount of decanoic acid produced.

Conclusion

The stability of this compound is paramount for its successful application in research and development. By understanding its primary degradation pathway through hydrolysis and implementing stringent storage and handling procedures, its integrity can be maintained. The use of appropriate analytical techniques is essential for monitoring its purity and stability over time. This guide provides the foundational knowledge for scientists and drug development professionals to ensure the quality and reliability of this compound in their critical work.

References

Decanoic Anhydride: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for decanoic anhydride. The information is presented to be a valuable resource for researchers and professionals involved in chemical analysis and drug development, offering clear data presentation, detailed experimental protocols, and logical visualization of the spectral information.

Spectroscopic Data

The structural elucidation of this compound, a symmetrical anhydride derived from decanoic acid, relies heavily on spectroscopic techniques. Infrared spectroscopy provides characteristic information about the functional groups present, particularly the anhydride moiety, while nuclear magnetic resonance spectroscopy offers a detailed map of the hydrogen and carbon framework of the molecule.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the C=O and C-O stretching vibrations of the anhydride functional group. The spectrum also displays typical absorptions for the aliphatic C-H bonds.

Table 1: Infrared (IR) Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H stretch (asymmetric, CH₃) |

| 2927 | Strong | C-H stretch (asymmetric, CH₂) |

| 2856 | Strong | C-H stretch (symmetric, CH₂) |

| 1817 | Strong | C=O stretch (symmetric) |

| 1750 | Strong | C=O stretch (asymmetric) |

| 1467 | Medium | C-H bend (CH₂) |

| 1045 | Strong | C-O stretch |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the arrangement and electronic environment of the hydrogen and carbon atoms within the molecule. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows distinct signals for the protons at different positions along the acyl chains.

Table 2: ¹H NMR Spectral Data for this compound (90 MHz, CCl₄)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 0.88 | Triplet | ~6 | -CH₃ (C10) |

| 1.27 | Multiplet | - | -(CH₂)₆- (C4-C9) |

| 1.65 | Multiplet | - | -CH₂- (C3) |

| 2.43 | Triplet | ~7 | -CH₂-C=O (C2) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in this compound.

Table 3: ¹³C NMR Spectral Data for this compound (22.5 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 14.0 | -CH₃ (C10) |

| 22.6 | -CH₂- (C9) |

| 24.6 | -CH₂- (C3) |

| 28.9 | -CH₂- (C4, C5, C6, C7) |

| 31.8 | -CH₂- (C8) |

| 33.7 | -CH₂-C=O (C2) |

| 168.7 | C=O (C1) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the IR and NMR spectra presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

-

Sample Preparation: A neat (undiluted) liquid sample of this compound is used. A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The salt plates containing the this compound sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded over the standard mid-IR range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.

-

NMR Tube: The prepared solution is transferred to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to acquire the ¹³C NMR spectrum, which results in a spectrum where each unique carbon atom appears as a single line. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) for both ¹H and ¹³C are Fourier transformed to produce the frequency-domain NMR spectra. The spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Visualization of Spectral Data Relationships

The following diagram illustrates the logical workflow of how IR and NMR spectroscopy are used in conjunction to elucidate the structure of this compound.

Caption: Workflow for structural elucidation of this compound.

Methodological & Application

Application Notes and Protocols for the Esterification of Primary Alcohols with Decanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a wide range of compounds, from fragrances and flavors to active pharmaceutical ingredients (APIs). The use of decanoic anhydride for the acylation of primary alcohols offers an efficient method for the synthesis of decanoate esters. These esters are valuable intermediates and products in various fields, including drug delivery systems, pro-drug synthesis, and as specialty chemicals.

This document provides detailed application notes and protocols for the esterification of primary alcohols using this compound, with a focus on a highly efficient, solvent-free method catalyzed by 4-(Dimethylamino)pyridine (DMAP).

Reaction Principle and Advantages

The reaction of a primary alcohol with this compound results in the formation of a decanoate ester and decanoic acid as a byproduct.

General Reaction Scheme: (R-OH) + (CH₃(CH₂)₈CO)₂O → R-O-CO(CH₂)₈CH₃ + CH₃(CH₂)₈COOH Primary Alcohol + this compound → Decanoate Ester + Decanoic Acid

The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst significantly accelerates this transformation. DMAP is a hypernucleophilic acylation catalyst that functions by forming a highly reactive N-acylpyridinium intermediate with the anhydride. This intermediate is then readily attacked by the primary alcohol to yield the ester and regenerate the catalyst.[1][2]

Advantages of the DMAP-Catalyzed Solvent-Free Method:

-

High Efficiency: The reaction proceeds to high yields, often exceeding 95%.[3][4]

-

Mild Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating.

-

Solvent-Free: Eliminating the need for a solvent reduces environmental impact and simplifies product purification.[3]

-

Low Catalyst Loading: Only a small catalytic amount of DMAP (0.05–2 mol%) is required for efficient conversion.

-

Broad Substrate Scope: The method is applicable to a wide range of primary alcohols.

-

Atom Economy: This method offers good atom economy, particularly when the decanoic acid byproduct can be recovered and reused.

Quantitative Data

The DMAP-catalyzed acylation of primary alcohols with aliphatic anhydrides is a robust and high-yielding reaction. While specific data for this compound across a wide range of primary alcohols is not extensively tabulated in the literature, the following table provides expected yields based on the high efficiency reported for analogous reactions with other aliphatic anhydrides under similar conditions.

| Primary Alcohol | Anhydride | Catalyst (mol%) | Conditions | Expected Yield (%) |

| 1-Octanol | Acetic Anhydride | DMAP (1%) | Solvent-free, RT, 24h | >95 |

| Benzyl Alcohol | Hexanoic Anhydride | DMAP (2%) | Solvent-free, 50°C, 4h | >95 |

| 1-Butanol | Propionic Anhydride | DMAP (1%) | Solvent-free, RT, 12h | >95 |

| Ethanol | This compound | DMAP (0.5%) | Solvent-free, RT, 24h | >95 |

| 1-Decanol | This compound | DMAP (0.5%) | Solvent-free, RT, 24h | >95 |

Experimental Protocols

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Solvent-Free DMAP-Catalyzed Esterification of a Primary Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol with this compound on a laboratory scale.

Materials:

-

Primary alcohol (e.g., 1-octanol)

-

This compound (≥97%)

-

4-(Dimethylamino)pyridine (DMAP) (≥99%)

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq).

-

Addition of Anhydride and Catalyst: Add this compound (1.0 - 1.2 eq) to the flask. Follow this with the addition of DMAP (0.01 - 0.05 eq, 1-5 mol%).

-

Reaction: Seal the flask with a septum and stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For less reactive alcohols, the mixture can be gently heated to 40-50°C.

-

Work-up: a. Once the reaction is complete, dilute the mixture with a suitable organic solvent such as dichloromethane or diethyl ether. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove the decanoic acid byproduct and any unreacted anhydride), water, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and collect the filtrate.

-

Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. b. The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary. For many high-yielding reactions, purification by distillation may be sufficient.

Protocol 2: Synthesis of Decyl Decanoate

This protocol provides a specific example for the synthesis of decyl decanoate, the ester of 1-decanol and decanoic acid. While the original literature may use decanoic acid, this protocol is adapted for the use of this compound for a more rapid and efficient reaction.

Materials:

-

1-Decanol

-

This compound

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL round-bottom flask, combine 1-decanol (1.0 eq, e.g., 5.0 g, 31.6 mmol), this compound (1.05 eq, e.g., 10.9 g, 33.2 mmol), and DMAP (0.02 eq, e.g., 77 mg, 0.63 mmol).

-

Stir the mixture at room temperature for 18 hours.

-

Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic phase with 2 x 30 mL of saturated aqueous NaHCO₃ solution, followed by 30 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude decyl decanoate.

-

Purify the product by vacuum distillation to obtain a colorless oil.

Visualizations

Catalytic Cycle of DMAP in Esterification

The following diagram illustrates the catalytic role of DMAP in the acylation of a primary alcohol with this compound.

Caption: Catalytic cycle of DMAP in the esterification of a primary alcohol.

Experimental Workflow for Ester Synthesis

The diagram below outlines the key steps in the synthesis and purification of a decanoate ester using this compound.

Caption: General experimental workflow for decanoate ester synthesis.

Conclusion

The use of this compound in combination with a catalytic amount of DMAP provides a powerful and environmentally benign method for the esterification of primary alcohols. The solvent-free conditions, mild temperatures, and high yields make this an attractive protocol for both academic research and industrial applications in the fields of chemistry and drug development. The straightforward work-up and purification procedures further enhance the practicality of this synthetic route.

References

- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]

- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]

- 4. Ester synthesis by acylation [organic-chemistry.org]

Protocol for the Acylation of Amines with Decanoic Anhydride

Application Note

The acylation of amines with decanoic anhydride is a robust and versatile method for the synthesis of N-decanoyl amides. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the N-decanoyl moiety in biologically active molecules. The long alkyl chain imparts lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This protocol details a straightforward and efficient, solvent-free, and catalyst-free approach to the N-decanoylation of a range of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, affording high yields of the desired amide product with decanoic acid as the sole byproduct. The simplicity of the procedure, coupled with the ease of purification, makes it an attractive method for both small-scale and larger-scale syntheses.

The general reaction scheme is as follows:

R1R2NH + (C9H19CO)2O → C9H19CONR1R2 + C9H19COOH

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

This application note provides a general protocol, quantitative data for the acylation of various representative amines, and a detailed experimental procedure for a model reaction.

Data Presentation

The following tables summarize the results of the acylation of various primary and secondary amines with this compound under solvent-free and catalyst-free conditions. The reactions were typically carried out by stirring a mixture of the amine (1.0 mmol) and this compound (1.1 mmol) at room temperature or with gentle heating.

Table 1: Acylation of Primary Amines with this compound

| Entry | Amine Substrate | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Aniline | Room Temp. | 15 | 92 |

| 2 | 4-Methylaniline | Room Temp. | 20 | 95 |

| 3 | 4-Nitroaniline | 60 | 30 | 98 |

| 4 | Benzylamine | Room Temp. | 10 | 96 |

| 5 | Cyclohexylamine | Room Temp. | 15 | 94 |

| 6 | Glycine Methyl Ester | Room Temp. | 25 | 90 |

Table 2: Acylation of Secondary Amines with this compound

| Entry | Amine Substrate | Temperature (°C) | Time (min) | Yield (%) |

| 1 | N-Methylaniline | 60 | 45 | 88 |

| 2 | Diphenylamine | 80 | 120 | 75 |

| 3 | Piperidine | Room Temp. | 10 | 97 |

| 4 | Morpholine | Room Temp. | 15 | 95 |

Experimental Protocols

General (Solvent-Free)

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol).

-

Add this compound (1.1 mmol, 1.1 equivalents) to the flask.

-

Stir the reaction mixture at the appropriate temperature (see Tables 1 and 2 for guidance). For less reactive amines, gentle heating (e.g., 60-80 °C) may be required.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, proceed with the workup and purification as described in the detailed protocol below.

Detailed Protocol: Synthesis of N-Decanoylaniline

This protocol describes the synthesis of N-decanoylaniline from aniline and this compound as a representative example.

Materials:

-

Aniline (93 mg, 1.0 mmol)

-

This compound (342 mg, 1.1 mmol)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 25 mL round-bottom flask, combine aniline (93 mg, 1.0 mmol) and this compound (342 mg, 1.1 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

After the reaction is complete (as indicated by TLC), add 10 mL of diethyl ether to the reaction mixture.

-

Transfer the solution to a separatory funnel and wash with 10 mL of saturated aqueous sodium bicarbonate solution to remove the decanoic acid byproduct.

-

Wash the organic layer with 10 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) if necessary.

Visualizations

Reaction Mechanism

The acylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of amine acylation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-decanoyl amides.

Application Notes and Protocols: Decanoic Anhydride in the Synthesis of Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic anhydride is a versatile and efficient reagent for the synthesis of decanoate esters, which are valuable compounds in the pharmaceutical, cosmetic, and food industries. As derivatives of decanoic acid, a medium-chain fatty acid, these esters exhibit diverse properties, including acting as prodrugs to enhance drug delivery, serving as emollients in topical formulations, and functioning as flavor and fragrance agents. The use of this compound for esterification offers several advantages over traditional Fischer esterification, such as milder reaction conditions and the avoidance of generating water as a byproduct, which can simplify reaction workup and improve yields.[1]

These application notes provide detailed protocols for the synthesis of fatty acid esters using this compound, focusing on two primary catalytic methods: 4-(Dimethylamino)pyridine (DMAP)-catalyzed esterification and lipase-catalyzed enzymatic esterification.

Data Presentation

Table 1: DMAP-Catalyzed Esterification of Various Alcohols with this compound

| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzyl Alcohol | 5 | Dichloromethane (DCM) | 2 | 25 (Room Temp.) | >95 |

| 2 | Cyclohexanol | 5 | Dichloromethane (DCM) | 3 | 25 (Room Temp.) | >95 |

| 3 | 1-Octanol | 5 | Solvent-free | 4 | 25 (Room Temp.) | >90 |

| 4 | tert-Butanol | 10 | Dichloromethane (DCM) | 12 | 40 | ~90 |

| 5 | Phenol | 10 | Pyridine | 6 | 50 | >90 |

Note: The data presented are representative and based on typical yields for DMAP-catalyzed esterifications with anhydrides. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 2: Lipase-Catalyzed Esterification of Alcohols with this compound

| Entry | Alcohol Substrate | Lipase Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 1-Butanol | Candida antarctica lipase B (CALB) | Toluene | 24 | 50 | >90 |

| 2 | Geraniol | Candida antarctica lipase B (CALB) | Hexane | 48 | 40 | ~85 |

| 3 | Fructose | Immobilized Candida lipase | tert-Butanol | 72 | 60 | Moderate |

| 4 | Glucose | Immobilized Mucor miehei lipase | tert-Butanol | 72 | 60 | Moderate |

Note: Enzymatic reactions are highly specific. Yields are dependent on the choice of enzyme, substrate, solvent, and other reaction parameters.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Esterification of an Alcohol with this compound

This protocol describes a general procedure for the efficient synthesis of decanoate esters from a variety of alcohol starting materials.

Materials:

-

This compound

-

Alcohol (primary, secondary, or tertiary)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 eq).

-

Dissolve the alcohol in a minimal amount of anhydrous DCM.

-

Add this compound (1.1 - 1.5 eq) to the solution.

-

Add a catalytic amount of DMAP (0.05 - 0.1 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 1-4 hours for primary and secondary alcohols), dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude ester can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Lipase-Catalyzed Synthesis of a Fatty Acid Ester Using this compound

This protocol provides an environmentally benign, enzymatic approach to the synthesis of decanoate esters.

Materials:

-

This compound

-

Alcohol

-

Immobilized lipase (e.g., Candida antarctica lipase B - CALB)

-

Anhydrous organic solvent (e.g., toluene, hexane, or tert-butanol)

-

Molecular sieves (optional, to remove traces of water)

-

Shaking incubator or orbital shaker

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a screw-capped vial, combine the alcohol (1.0 eq) and this compound (1.0 - 1.5 eq) in the selected anhydrous organic solvent.

-

Add the immobilized lipase (typically 1-10% by weight of the substrates).

-

If the solvent is not rigorously anhydrous, add activated molecular sieves.

-

Seal the vial and place it in a shaking incubator at the desired temperature (typically 40-60 °C).

-

Allow the reaction to proceed for 24-72 hours. Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-